The compound "(1-Benzyl-1H-imidazol-2-yl)-acetic acid" is a derivative of imidazole, which is a versatile heterocycle used extensively in medicinal chemistry. Imidazole derivatives have been explored for their potential as organocatalysts, inhibitors, and antimicrobial agents due to their unique structural features and biological activities.
In the pharmaceutical industry, imidazole derivatives have been synthesized for their anti-inflammatory properties. For example, 1-methyl-2-(4-X-benzoyl)imidazole-5-acetic acids have shown analgesic and anti-inflammatory effects, with some compounds exhibiting superior activity to known drugs3. Furthermore, imidazo[1,2-a]benzimidazole derivatives have been studied for their diverse biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects, as well as their influence on brain rhythmogenesis4.
Imidazole derivatives serve as key intermediates in chemical synthesis. They have been employed as organocatalysts in the synthesis of complex molecules, highlighting their role in green chemistry due to their water solubility and recyclability1. Additionally, the synthesis of imidazo[2,1-c][1,4]benzoxazin-4-yl acetic acids and esters has been investigated for their potential as COX-2 inhibitors, which are important in the treatment of inflammation5.
The antimicrobial properties of imidazole derivatives have been explored, with novel compounds like [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives showing effectiveness against a range of microbial species. These derivatives have been synthesized and characterized, demonstrating promising antimicrobial activities6.
The synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid can be achieved through several methods, typically involving the reaction of imidazole derivatives with acetic acid or its derivatives. One common synthetic route includes:
This method allows for the introduction of the benzyl group onto the imidazole ring while maintaining the integrity of the acetic acid functionality.
The molecular structure of (1-Benzyl-1H-imidazol-2-yl)-acetic acid consists of three key components:
The structural representation can be summarized by its InChI key, which is RLPVWSYERJWSSI-UHFFFAOYSA-N
, and its canonical SMILES notation, C1=CC=C(C=C1)CN2C=NC=C2CC(=O)O
.
(1-Benzyl-1H-imidazol-2-yl)-acetic acid can participate in various chemical reactions typical for imidazole derivatives:
These reactions highlight its versatility in organic synthesis and potential applications in drug development.
The specific interactions would depend on the structural modifications and functional groups present on the compound.
The physical properties of (1-Benzyl-1H-imidazol-2-yl)-acetic acid include:
Chemical properties include:
(1-Benzyl-1H-imidazol-2-yl)-acetic acid has potential applications in various scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: